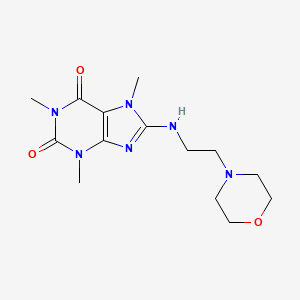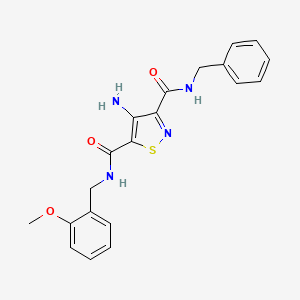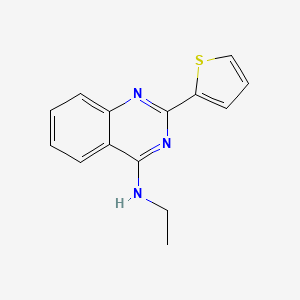![molecular formula C27H19NO4 B11199651 3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one](/img/structure/B11199651.png)
3-(4-hydroxy-3-methoxyphenyl)-3,4-dihydro-2H-benzo[f]chromeno[3,4-c]quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferulic acid: is a natural phenolic compound found in various plant sources, including grains, fruits, and vegetables. Its chemical formula is C10H10O4 . It is known for its antioxidant, anti-inflammatory, and potential anticancer properties.
Preparation Methods
Synthesis:
- Ferulic acid can be synthesized through various routes, including oxidative coupling of vanillin or eugenol.
- One common method involves the oxidative dimerization of 4-hydroxy-3-methoxycinnamic acid (also known as trans-ferulic acid ).
- The reaction typically uses oxidants like iodine or copper salts in alkaline conditions.
Industrial Production:
- Ferulic acid is industrially produced from natural sources (such as rice bran) or through microbial fermentation.
- Enzymatic methods using phenolic acid decarboxylase have also been explored.
Chemical Reactions Analysis
Oxidation: Ferulic acid can undergo oxidation reactions, yielding products like .
Reduction: Reduction of ferulic acid can lead to compounds like .
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents: Oxidants (e.g., , ), reducing agents (e.g., ), and Lewis acids.
Major Products: Vanillin, coniferyl alcohol, and derivatives.
Scientific Research Applications
Antioxidant: Ferulic acid scavenges free radicals, protecting cells from oxidative damage.
Skin Health: Used in cosmetics and skincare products due to its UV-protective properties.
Cardiovascular Health: May reduce cholesterol levels and prevent atherosclerosis.
Anti-Inflammatory: Modulates inflammatory pathways.
Cancer Research: Investigated for potential anticancer effects.
Mechanism of Action
- Ferulic acid’s antioxidant activity involves neutralizing reactive oxygen species (ROS).
- It may activate Nrf2 pathways, promoting cellular defense against oxidative stress.
Comparison with Similar Compounds
- Ferulic acid stands out due to its methoxy group at the para position on the phenyl ring.
Caffeic acid: , , and are structurally related.
Properties
Molecular Formula |
C27H19NO4 |
|---|---|
Molecular Weight |
421.4 g/mol |
IUPAC Name |
12-(4-hydroxy-3-methoxyphenyl)-9-oxa-13-azapentacyclo[12.8.0.02,11.03,8.017,22]docosa-1(14),2(11),3,5,7,15,17,19,21-nonaen-10-one |
InChI |
InChI=1S/C27H19NO4/c1-31-22-14-16(11-13-20(22)29)26-25-24(18-8-4-5-9-21(18)32-27(25)30)23-17-7-3-2-6-15(17)10-12-19(23)28-26/h2-14,26,28-29H,1H3 |
InChI Key |
XZUDNDGODLAMDJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C2C3=C(C4=CC=CC=C4OC3=O)C5=C(N2)C=CC6=CC=CC=C65)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-2-[(2-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide](/img/structure/B11199587.png)



![3-(4-Methoxyphenyl)-5-{[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199611.png)
![N-cyclopropyl-1-[7-oxo-6-(2-oxo-2-{[4-(propan-2-yl)phenyl]amino}ethyl)-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide](/img/structure/B11199617.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B11199620.png)
![3-[methyl(phenylsulfonyl)amino]-N-(4-phenylbutan-2-yl)thiophene-2-carboxamide](/img/structure/B11199623.png)
![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199639.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-chlorophenyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199647.png)

![5-(3,4-difluorophenyl)-6-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11199654.png)

